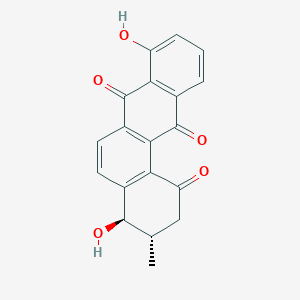

![molecular formula C52H81N7O16 B1214024 N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1214024.png)

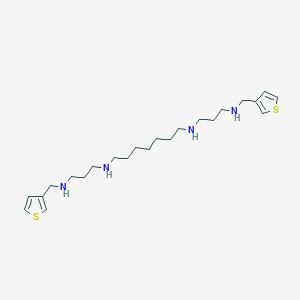

N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide

Descripción general

Descripción

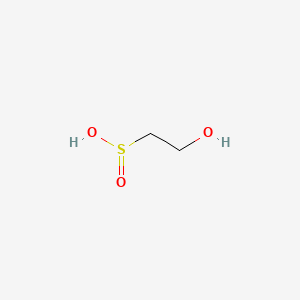

Echinocandin B es un hexapéptido cíclico natural con una cadena lateral de linoleoil. Pertenece a una clase de agentes antifúngicos llamados equinocandinas, que inhiben la síntesis de glucano, un componente principal de la pared celular fúngica, a través de la inhibición no competitiva de una enzima crucial, la β-(1→3)-D-glucano sintasa . Echinocandin B es un producto de fermentación de Aspergillus nidulans y la especie estrechamente relacionada, Aspergillus rugulosus .

Métodos De Preparación

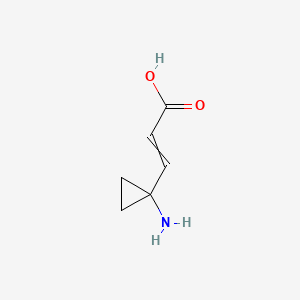

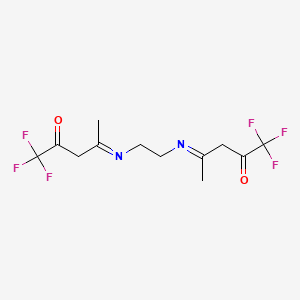

Rutas sintéticas y condiciones de reacción: Echinocandin B se produce mediante una combinación de fermentación y síntesis química. El proceso de fermentación implica el cultivo de Aspergillus nidulans o Aspergillus rugulosus en condiciones específicas para producir el compuesto . El núcleo de echinocandin B se reacila químicamente para producir varios derivados, como cilofungina . La desacilación de echinocandin B por acción de una enzima deacilasa de Actinoplanes utahensis, seguida de reacilación, es un paso clave en la síntesis del fármaco antifúngico anidulafungina .

Métodos de producción industrial: La producción industrial de echinocandin B implica la optimización de las condiciones de fermentación para maximizar el rendimiento. Esto incluye el uso de fuentes específicas de carbono, como el oleato de metilo, que se ha demostrado que aumenta significativamente el título de fermentación de echinocandin B . También se emplean técnicas de ingeniería genética para mejorar la producción de echinocandin B modificando las vías biosintéticas en las cepas productoras .

Análisis De Reacciones Químicas

Tipos de reacciones: Echinocandin B experimenta varias reacciones químicas, incluidas la desacilación y la reacilación. El proceso de desacilación implica la eliminación de la cadena lateral lipídica por una enzima deacilasa, seguida de reacilación química para producir derivados como anidulafungina .

Reactivos y condiciones comunes: La desacilación de echinocandin B está catalizada por la enzima deacilasa de Actinoplanes utahensis . El proceso de reacilación implica el uso de ésteres activos de los ácidos correspondientes para reintroducir la cadena lateral lipídica .

Principales productos formados: Los principales productos formados a partir de las reacciones químicas de echinocandin B incluyen varios derivados, como anidulafungina, que se sintetiza a través de una serie de pasos de desacilación y reacilación .

Aplicaciones Científicas De Investigación

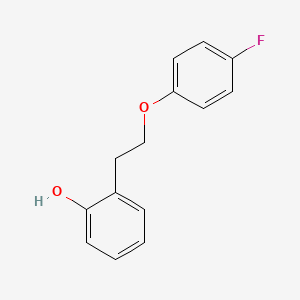

Echinocandin B tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, echinocandin B y sus derivados, como anidulafungina, se utilizan como agentes antifúngicos para tratar infecciones fúngicas invasivas . En biología, echinocandin B se utiliza para estudiar la biosíntesis de las paredes celulares fúngicas y el papel de la β-(1→3)-D-glucano sintasa . En química, echinocandin B sirve como un compuesto modelo para estudiar la síntesis y modificación de péptidos cíclicos . Industrialmente, echinocandin B se produce mediante fermentación y síntesis química para su uso en aplicaciones farmacéuticas .

Mecanismo De Acción

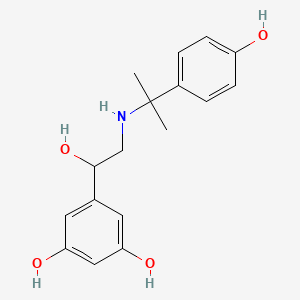

Echinocandin B ejerce sus efectos antifúngicos inhibiendo la síntesis de β-(1→3)-D-glucano, un componente crucial de la pared celular fúngica . Esta inhibición se produce a través de la inhibición no competitiva de la enzima β-(1→3)-D-glucano sintasa . La cadena de ácido graso hidrófobo unida al núcleo de echinocandin B actúa como un "gancho" que permite que el fármaco se ancle en la membrana celular fúngica, mejorando su actividad antifúngica .

Comparación Con Compuestos Similares

Echinocandin B es parte de la clase de agentes antifúngicos de equinocandinas, que también incluye caspofungina, micafungina y anidulafungina . Estos compuestos comparten un núcleo de hexapéptido cíclico similar, pero difieren en sus cadenas laterales y modificaciones específicas . Por ejemplo, la caspofungina se deriva de la pneumocandin B0 y tiene una cadena lateral única que mejora su actividad antifúngica . Micafungina y anidulafungina también tienen cadenas laterales distintas que contribuyen a sus propiedades farmacológicas específicas . La estructura única de echinocandin B, particularmente su cadena lateral linoleoil, la distingue de otras equinocandinas y contribuye a su actividad antifúngica específica .

Propiedades

IUPAC Name |

N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUOJMHVEYMQQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H81N7O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

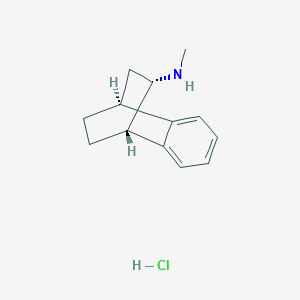

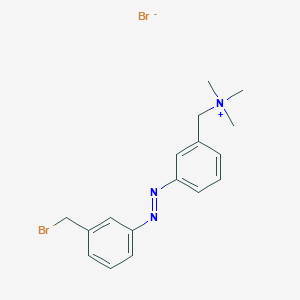

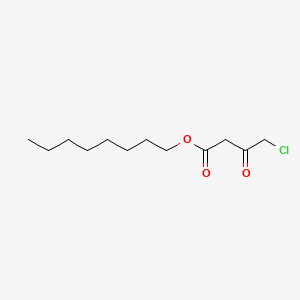

Retrosynthesis Analysis

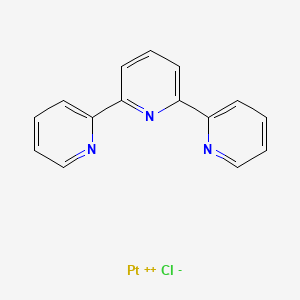

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.